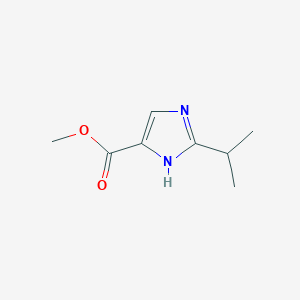![molecular formula C15H18N6O B2540920 4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine CAS No. 956964-69-5](/img/structure/B2540920.png)
4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine
Overview
Description
The compound "4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine" is a heterocyclic molecule that contains both triazole and pyrazole rings. These types of compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The methoxybenzyl group attached to the triazole ring and the methyl group on the pyrazole ring are common structural motifs that can influence the biological activity of these molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives involves a series of reactions to introduce the desired functional groups and to construct the heterocyclic core . Similarly, the synthesis of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide demonstrates the complexity of such synthetic routes, including cyclization and aminomethylation steps . These synthetic strategies are crucial for obtaining compounds with the desired structural features and biological activities.
Molecular Structure Analysis
The molecular structure of compounds containing triazole and pyrazole rings is characterized by the presence of nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. For example, the crystal structure of certain pyrazole derivatives reveals the formation of hydrogen-bonded chains and aggregates, which can affect the compound's stability and solubility . The presence of substituents like the methoxybenzyl group can further influence the molecular conformation and the overall shape of the molecule.
Chemical Reactions Analysis
Compounds with triazole and pyrazole rings can undergo various chemical reactions, including cyclization, condensation, and substitution reactions. These reactions are often used to introduce additional functional groups or to modify existing ones, thereby altering the compound's chemical properties and biological activity. For instance, the reaction of pyrazole derivatives with aromatic aldehydes can lead to the formation of arylidene hydrazides . The choice of reaction conditions and reagents can be tailored to achieve specific transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole and pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the methoxybenzyl group can affect these properties by altering intermolecular interactions. The characterization of these compounds typically involves spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . These analytical techniques provide detailed information about the compound's structure and purity, which is essential for understanding its behavior in biological systems.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- The synthesis of novel 1,2,4-triazole derivatives, including those related to the specified compound, has been explored for antimicrobial properties. For instance, the study by Bektaş et al. (2007) developed 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing their potential antimicrobial activities against various microorganisms. The approach involved synthesizing derivatives from ester ethoxycarbonylhydrazones with primary amines, indicating a versatile methodology for creating compounds with potentially significant biological activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Lipase and α-Glucosidase Inhibition
- Another research direction involves the synthesis of heterocyclic compounds derived from triazole precursors for investigating their enzyme inhibition capabilities. Bekircan et al. (2015) synthesized compounds from a base structure similar to the one , focusing on their inhibitory activity against lipase and α-glucosidase. This study provides insights into the compound's potential therapeutic applications, particularly in treating conditions related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).
Spectroscopic Characterization and Biological Evaluation
- The work by Pillai et al. (2019) explores the synthesis, spectroscopic characterization, reactive properties through DFT calculations, and biological evaluations of Schiff bases tethered 1,2,4-triazole and pyrazole rings. Their antioxidant and α-glucosidase inhibitory activities were particularly noted, demonstrating the multifaceted potential of compounds within this chemical family for scientific research applications (Pillai et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-10-18-19-15(12-8-17-20(2)14(12)16)21(10)9-11-6-4-5-7-13(11)22-3/h4-8H,9,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVDGGZAPOUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=CC=C2OC)C3=C(N(N=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325189 | |
| Record name | 4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818150 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
956964-69-5 | |
| Record name | 4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2540839.png)
![N-(1-cyanocyclopentyl)-4-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2540840.png)




![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)
![(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone](/img/structure/B2540860.png)